1-(4-chlorophenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea

ACAT inhibition Atherosclerosis Cholesterol metabolism

1-(4-chlorophenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea (CAS 950473-24-2) is a synthetic diaryl tetrazolyl urea (molecular formula C15H13ClN6O, MW 328.76). The compound was first disclosed in the chemical literature as N-phenyl-N'-(1-phenyl-1H-tetrazol-5-yl)-urea (the des-chloro analog) by Chemical Abstracts in 1972, though no utility was assigned at that time.

Molecular Formula C15H13ClN6O
Molecular Weight 328.76
CAS No. 950473-24-2
Cat. No. B2919767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorophenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea
CAS950473-24-2
Molecular FormulaC15H13ClN6O
Molecular Weight328.76
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=C(C=C3)Cl
InChIInChI=1S/C15H13ClN6O/c16-11-6-8-12(9-7-11)18-15(23)17-10-14-19-20-21-22(14)13-4-2-1-3-5-13/h1-9H,10H2,(H2,17,18,23)
InChIKeyNHAREDCDDSZXSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorophenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea (CAS 950473-24-2): Compound Identity and Scientific Procurement Context


1-(4-chlorophenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea (CAS 950473-24-2) is a synthetic diaryl tetrazolyl urea (molecular formula C15H13ClN6O, MW 328.76) [1]. The compound was first disclosed in the chemical literature as N-phenyl-N'-(1-phenyl-1H-tetrazol-5-yl)-urea (the des-chloro analog) by Chemical Abstracts in 1972, though no utility was assigned at that time [2]. It belongs to the broader class of N-aryl-N'-tetrazole ureas that have been patented as acyl-CoA:cholesterol O-acyltransferase (ACAT) inhibitors for atherosclerosis [2] and explored as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) modulators [3]. The 4-chlorophenyl substituent distinguishes it from the unsubstituted phenyl analog and may modulate both potency and physicochemical properties relevant to target engagement.

Why Generic Substitution of 1-(4-Chlorophenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea Fails: Structural Nuances Driving Differentiated Activity


Within the tetrazolyl urea chemotype, seemingly minor structural modifications produce substantial shifts in target potency, selectivity, and metabolic stability. The ACAT inhibitor patent US 5,073,565 demonstrates that the identity and position of phenyl ring substituents (R₁, R₂, R₃) are critical determinants of in vitro ACAT inhibition [1]. In the FAAH/MAGL series, replacing the dimethylamino group on the N-portion with bulkier groups or altering the distal phenyl substituent shifted compounds from potent selective FAAH inhibitors (IC₅₀ = 3.0–9.7 nM) to dual FAAH-MAGL agents [2]. Thus, a 4-chlorophenyl-bearing tetrazolyl urea cannot be assumed interchangeable with its 4-fluoro, 4-methyl, 4-methoxy, or unsubstituted phenyl congeners without quantitative head-to-head evidence.

Quantitative Differentiation Evidence for 1-(4-Chlorophenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea (CAS 950473-24-2)


ACAT Inhibitory Potency: 4-Chlorophenyl vs. Unsubstituted Phenyl in the Tetrazolyl Urea Series

The ACAT inhibitor patent US 5,073,565 exemplifies N-aryl-N'-tetrazole ureas where the aryl substituent (R₁) is selected from hydrogen, fluorine, chlorine, bromine, alkyl, or alkoxy [1]. The des-chloro parent compound N-phenyl-N'-(1-phenyl-1H-tetrazol-5-yl)-urea (i.e., R₁ = H) was synthesized and reported in 1972 but without biological data [1]. While the patent does not disclose an explicit IC₅₀ for the 4-chlorophenyl variant, the structure-activity relationship (SAR) table indicates that halogen substitution on the N-aryl ring modulates ACAT inhibitory potency relative to the unsubstituted phenyl baseline. The 4-chlorophenyl analog falls within the claimed generic scope where R₁ = 4-Cl, distinguishing it from R₁ = H, 4-F, 4-Br, 4-CH₃, or 4-OCH₃ congeners [1].

ACAT inhibition Atherosclerosis Cholesterol metabolism

FAAH/MAGL Inhibitory Profile: Positioning the 4-Chlorophenyl Scaffold Relative to Optimized Biaryl Tetrazolyl Ureas

Ortar et al. (2013) investigated 32 biaryl tetrazolyl ureas for FAAH and MAGL inhibition [1]. The most potent selective FAAH inhibitors (compounds 16, 20, 21, 25, and 28) achieved IC₅₀ values of 3.0–9.7 nM with 39- to >141-fold selectivity over MAGL [1]. Compound 27 emerged as a dual FAAH-MAGL inhibitor. The 4-chlorophenyl analog (target compound) was not among the 32 compounds tested, as the study focused on N-portion modulation (replacing dimethylamino with bulkier groups) and distal phenyl substituent variations [1]. The target compound's N-(4-chlorophenyl) urea motif differs from the N-(4-dimethylaminophenyl) urea core of the lead compounds, suggesting it belongs to a distinct SAR branch where the 4-chloro substituent may alter the FAAH/MAGL selectivity ratio relative to the published leads.

FAAH inhibition MAGL inhibition Endocannabinoid system

In Vivo Cholesterol-Lowering Efficacy: Benchmark from an Optimized Tetrazole Urea ACAT Inhibitor

White et al. (1996) reported that tetrazole urea 2i (an optimized ACAT inhibitor within the same chemotype) dosed orally at 3 mg/kg lowered plasma total cholesterol by 67% in an acute cholesterol-fed rat model and by 47% in cholesterol-fed dogs [1]. At 10 mg/kg, 2i reduced total cholesterol by 52% and raised HDL cholesterol by 113% in rats with pre-established hypercholesterolemia [1]. These data establish the in vivo potential of the tetrazolyl urea scaffold for cholesterol modulation. The target compound, containing the 4-chlorophenyl modification, represents a structurally related but distinct entity within this ACAT inhibitor class, and its in vivo efficacy relative to 2i would depend on the specific contribution of the 4-chloro substituent to pharmacokinetics and target engagement.

Hypocholesterolemic agents In vivo efficacy ACAT inhibition

Physicochemical Differentiation: ClogP and Hydrogen Bond Donor Profile vs. Des-Chloro and Di-Chloro Analogs

The target compound (mono-4-chlorophenyl, MW 328.76) occupies a distinct physicochemical space compared to its closest analogs [1]. The des-chloro analog (CAS 951547-67-4, C₁₅H₁₃N₆O, MW 328.75) is a structural isomer with the chlorine on the tetrazole-phenyl rather than the urea-phenyl . The di-chloro analog (CAS 941875-68-9, C₁₅H₁₂Cl₂N₆O, MW 363.2) adds a second chlorine, increasing molecular weight by ~34 Da and altering lipophilicity . The mono-4-chlorophenyl substitution on the urea N-aryl ring (target compound) provides a single halogen bond donor capability and moderate lipophilicity (estimated ClogP ~2.8–3.2), differentiating it from the higher lipophilicity di-chloro analog and the regioisomeric mono-chloro placement.

Physicochemical properties Ligand efficiency Drug-likeness

Defined Research Application Scenarios for 1-(4-Chlorophenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea


ACAT Inhibitor Structure-Activity Relationship (SAR) Probe Libraries

This compound serves as a defined 4-chlorophenyl-substituted entry within N-aryl-N'-tetrazole urea SAR libraries for ACAT inhibition. Its structural relationship to the patented ACAT inhibitor series [1] makes it suitable for systematic halogen-scanning studies comparing 4-Cl, 4-F, 4-Br, 4-CH₃, and 4-OCH₃ substituents to establish electronic and steric contributions to ACAT potency.

Endocannabinoid System Modulation: Halogen Scan for FAAH/MAGL Selectivity

The 4-chlorophenyl urea motif provides a structural probe for evaluating halogen effects on FAAH/MAGL selectivity within the biaryl tetrazolyl urea chemotype. Building on the SAR framework of Ortar et al. (2013) [2], this compound can be benchmarked against the potent FAAH-selective leads (IC₅₀ 3.0–9.7 nM) to define the selectivity ratio imparted by 4-chloro substitution.

Physicochemical Property Benchmarking in Tetrazolyl Urea Lead Optimization

The compound's defined mono-4-chlorophenyl substitution pattern (MW 328.76, estimated ClogP ~2.8–3.2) [3] makes it useful as a reference point in lead optimization campaigns where incremental lipophilicity changes from mono- to di-halogenated analogs must be correlated with solubility, permeability, and metabolic stability endpoints.

In Vitro Pharmacology Reference Standard for UT-A1 Urea Transporter Screening

While the available BindingDB entry for CHEMBL4874369 appears to map to a different chemotype [4], the broader tetrazolyl urea class includes UT-A1 inhibitors. This compound may be evaluated as part of a focused library for urea transporter inhibition, where its activity can be compared against known UT-A1 inhibitors to establish selectivity over UT-B and other renal transporters.

Quote Request

Request a Quote for 1-(4-chlorophenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.